2-(4-Chloro-2-ethylphenoxy)ethanol
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Overview
Description
2-(4-Chloro-2-ethylphenoxy)ethanol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . It is characterized by the presence of a chloro-substituted phenoxy group attached to an ethanol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-ethylphenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-chloro-2-ethylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-ethylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-ethylphenoxy)acetaldehyde or 2-(4-Chloro-2-ethylphenoxy)acetone.
Reduction: Formation of 2-(4-Chloro-2-ethylphenoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-ethylphenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-ethylphenoxy)ethanol involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. It may also interact with enzymes and proteins, leading to inhibition of their activity and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(4-chlorophenoxy)-: Similar in structure but lacks the ethyl group on the phenoxy ring.
Phenoxyethanol: A related compound with a phenoxy group attached to ethanol, commonly used as a preservative.
Uniqueness
2-(4-Chloro-2-ethylphenoxy)ethanol is unique due to the presence of both a chloro and an ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
53347-13-0 |
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Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(4-chloro-2-ethylphenoxy)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-2-8-7-9(11)3-4-10(8)13-6-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
UKFLXEYTPUSQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCCO |
Origin of Product |
United States |
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